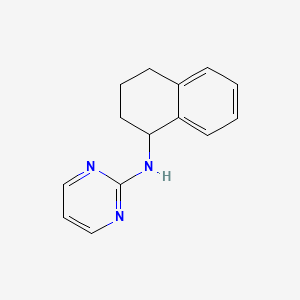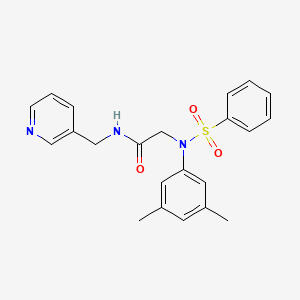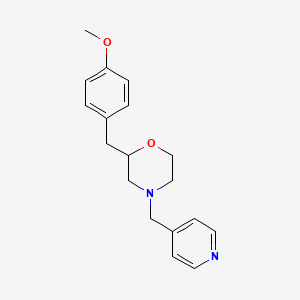
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as CMTM-8, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. CMTM-8 belongs to the family of benzothiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating the immune response and inhibiting the activity of certain enzymes and proteins. For instance, this compound has been shown to inhibit the activity of the protein tyrosine phosphatase PTPN11, which is involved in cancer cell growth and survival (Li et al., 2018). In addition, this compound has been shown to activate the JAK-STAT signaling pathway, which is involved in the immune response (Zhang et al., 2015).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For instance, this compound has been shown to inhibit the activity of certain enzymes and proteins, as discussed earlier. In addition, this compound has been shown to increase the production of cytokines, which are involved in the immune response. Furthermore, this compound has been shown to induce apoptosis in cancer cells, which is a desirable property for anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its potential therapeutic properties in various diseases, including cancer and viral infections. In addition, this compound has been shown to have low toxicity in vitro and in vivo (Zhang et al., 2015). However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
Several future directions for research on 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be identified. One direction is to investigate the potential of this compound as a therapeutic agent in other diseases, such as autoimmune disorders. Another direction is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more effective therapeutic agents. Furthermore, future research can focus on improving the solubility of this compound, which may enhance its bioavailability and efficacy.
In conclusion, this compound is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may lead to the development of more effective therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 3-chlorobenzoic acid with 5-methyl-2-amino-1,3-benzothiazole in the presence of thionyl chloride. The resulting intermediate is then reacted with benzoyl chloride to yield this compound. The synthesis of this compound has been described in detail in a research article published by Zhang et al. (2015).
Aplicaciones Científicas De Investigación
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have potential therapeutic properties in various diseases, including cancer, viral infections, and autoimmune disorders. Several studies have investigated the anti-cancer properties of this compound. For instance, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Zhang et al., 2015; Li et al., 2018). In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anti-cancer drugs.
This compound has also been investigated for its anti-viral properties. For instance, this compound has been shown to inhibit the replication of the hepatitis B virus in vitro (Wang et al., 2018). In addition, this compound has been shown to enhance the immune response against viral infections by increasing the production of cytokines (proteins that regulate the immune response) (Zhang et al., 2015).
Propiedades
IUPAC Name |
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-5-6-11-13(18-20-17-11)12(8)16-14(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWQCBKNZKZABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B6012839.png)
![azepan-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6012864.png)
![2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6012865.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6012870.png)

![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6012888.png)
![1-[2-methoxy-5-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6012894.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B6012902.png)

![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6012916.png)

![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6012938.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6012939.png)